Cinerin II

説明

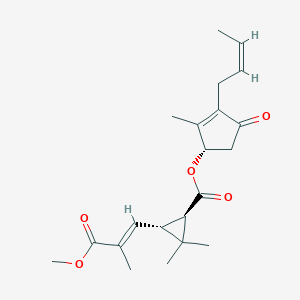

Structure

3D Structure

特性

IUPAC Name |

[(1S)-3-[(Z)-but-2-enyl]-2-methyl-4-oxocyclopent-2-en-1-yl] (1R,3R)-3-[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O5/c1-7-8-9-14-13(3)17(11-16(14)22)26-20(24)18-15(21(18,4)5)10-12(2)19(23)25-6/h7-8,10,15,17-18H,9,11H2,1-6H3/b8-7-,12-10+/t15-,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCRDCOTRILILT-WOBDGSLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC1=C(C(CC1=O)OC(=O)C2C(C2(C)C)C=C(C)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\CC1=C([C@H](CC1=O)OC(=O)[C@@H]2[C@H](C2(C)C)/C=C(\C)/C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041788 | |

| Record name | Cinerin II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Viscous liquid; [Merck Index] | |

| Record name | Cinerin II | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4423 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

BP: 182-184 °C at 0.001 mm Hg | |

| Record name | CINERIN II | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6838 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water, Soluble in alcohol, petroleum ether (less soluble than cinerin I), kerosene, carbon tetrachloride, ethylene dichloride, nitromethane | |

| Record name | CINERIN II | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6838 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000046 [mmHg] | |

| Record name | Cinerin II | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4423 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Viscous liquid | |

CAS No. |

121-20-0 | |

| Record name | Cinerin II | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinerin II [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinerin II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(but-2-enyl)-2-methyl-4-oxocyclopent-2-enyl2,2-dimethyl-3-(3-methoxy-2-methyl-3-oxoprop-1-enyl)cyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINERIN II | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J204A0Y0JG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CINERIN II | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6838 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Cinerin II: An In-Depth Technical Guide on its Mechanism of Action on Voltage-Gated Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cinerin II, a key insecticidal component of pyrethrum extract, exerts its neurotoxic effects by potently modulating the function of voltage-gated sodium channels (VGSCs). As a Type II pyrethrin, its primary mechanism of action involves the significant prolongation of the open state of these channels. This is achieved through a dual action of inhibiting both the fast inactivation and the deactivation processes of the channel gating machinery. The persistent influx of sodium ions leads to membrane depolarization, resulting in neuronal hyperexcitability, repetitive firing, and eventual paralysis in target insects. This technical guide provides a comprehensive analysis of Cinerin II's interaction with sodium channels, detailing the quantitative effects on channel kinetics, the experimental protocols for its characterization, and visual representations of its molecular action and the methodologies used to elucidate it.

Core Mechanism of Action

The fundamental action of Cinerin II on voltage-gated sodium channels is the stabilization of the open channel conformation.[1][2] Pyrethrins (B594832), including Cinerin II, bind to a specific receptor site on the VGSC, which is believed to be the pyrethroid receptor site 1 (PyR1).[1][2] This binding allosterically modulates the channel's gating kinetics, leading to two primary effects:

-

Inhibition of Inactivation: Cinerin II significantly slows the fast inactivation process, which is the rapid, time-dependent closure of the channel pore during maintained depolarization. This results in a persistent inward sodium current.

-

Inhibition of Deactivation: Upon repolarization of the membrane, Cinerin II markedly delays the closing of the channel (deactivation). This is observed experimentally as a large, slowly decaying "tail current."[3]

Unlike some synthetic pyrethroids, the action of pyrethrins like Cinerin II does not appear to be significantly enhanced by repeated channel activation (use-dependency).[1][2]

Quantitative Analysis of Cinerin II's Effects

Electrophysiological studies on cockroach sodium channels expressed in Xenopus oocytes have provided quantitative insights into the effects of Cinerin II. The following tables summarize the key findings.

| Parameter | Cinerin II | Reference |

| Effect on Inactivation | Potently inhibits fast inactivation of sodium channels. The potency is comparable to other pyrethrins such as Pyrethrin I, Pyrethrin II, Cinerin I, Jasmolin I, and Jasmolin II. | [1][2] |

| Effect on Deactivation | Exhibits a pronounced inhibitory effect on channel deactivation, leading to a significant prolongation of the sodium tail current. The potency in inhibiting deactivation is highly variable among the six natural pyrethrins, with Cinerin II being one of the more potent inhibitors. | [1][2] |

| Use-Dependency | The action of Cinerin II on sodium channels is not significantly dependent on, nor enhanced by, repeated channel activation. | [1][2] |

Table 1: Summary of Cinerin II's Effects on Sodium Channel Gating

| Compound | Inhibition of Inactivation | Variability in Inhibition of Deactivation |

| Pyrethrin I | Comparable Potency | High |

| Pyrethrin II | Comparable Potency | High |

| Cinerin I | Comparable Potency | Moderate |

| Cinerin II | Comparable Potency | High |

| Jasmolin I | Comparable Potency | Low |

| Jasmolin II | Comparable Potency | Low |

Table 2: Comparative Potency of Natural Pyrethrins on Cockroach Sodium Channels [1][2]

Experimental Protocols

The characterization of Cinerin II's effects on voltage-gated sodium channels primarily relies on the two-electrode voltage-clamp (TEVC) technique using the Xenopus laevis oocyte expression system.

Oocyte Preparation and cRNA Injection

-

Oocyte Harvesting: Oocytes are surgically removed from adult female Xenopus laevis frogs.

-

Defolliculation: The follicular layer is removed by incubation in a collagenase solution (e.g., 1-2 mg/mL) in a calcium-free saline solution for 1-2 hours.

-

cRNA Injection: Oocytes are injected with cRNA encoding the desired sodium channel α-subunit (e.g., from the German cockroach, Blattella germanica). Typically, 50 nL of cRNA at a concentration of 1 ng/nL is injected per oocyte.

-

Incubation: Injected oocytes are incubated for 2-5 days at 18°C in a modified Barth's solution (MB S) supplemented with antibiotics to allow for channel expression.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology

-

Recording Setup: An oocyte expressing the sodium channels is placed in a recording chamber and continuously perfused with a recording solution (e.g., ND96 solution containing 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, and 5 mM HEPES, pH 7.4).

-

Electrodes: Two glass microelectrodes with a resistance of 0.5-2 MΩ, filled with 3 M KCl, are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired level.

-

Voltage-Clamp Protocol:

-

Holding Potential: The oocyte membrane is held at a negative potential, typically -80 mV to -100 mV, to ensure channels are in a resting, closed state.

-

Depolarizing Pulse: A depolarizing voltage step (e.g., to 0 mV or +20 mV) for a duration of 20-50 ms (B15284909) is applied to activate the sodium channels.

-

Repolarization: The membrane potential is then returned to the holding potential. The current recorded during this phase is the "tail current."

-

-

Drug Application: Cinerin II is dissolved in a suitable solvent (e.g., DMSO) and then diluted to the final desired concentration in the recording solution. The solution containing Cinerin II is perfused over the oocyte.

-

Data Acquisition and Analysis: Sodium currents are recorded and analyzed using specialized software. The peak inward current during depolarization and the amplitude and decay kinetics of the tail current upon repolarization are measured to quantify the effects of Cinerin II.

Visualizations

Signaling Pathway of Cinerin II Action

Caption: Cinerin II binds to the VGSC, stabilizing the open state.

Experimental Workflow for TEVC Studies

Caption: Workflow for studying Cinerin II effects using TEVC.

Logical Relationship of Cinerin II's Effects

Caption: Cinerin II's effects on VGSC gating and neuronal activity.

References

Cinerin II: A Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinerin II is a potent natural insecticide belonging to the pyrethrin family of compounds.[1] These esters are renowned for their rapid neurotoxic action in insects, coupled with low mammalian toxicity and swift environmental degradation, making them valuable components in organic agriculture and public health pest control programs.[2][3] Cinerin II, along with five other related compounds (pyrethrin I, cinerin I, jasmolin I, pyrethrin II, and jasmolin II), is commercially extracted from the flowers of the Dalmatian pyrethrum, Tanacetum cinerariifolium.[1] This guide provides an in-depth overview of the natural sources of Cinerin II, its complex biosynthetic pathway, quantitative data on its occurrence, and detailed experimental protocols for its extraction and for the characterization of its biosynthetic enzymes.

Natural Sources of Cinerin II

The primary and commercially exclusive source of Cinerin II is the flower heads (capitula) of Tanacetum cinerariifolium (formerly Chrysanthemum cinerariifolium), a perennial plant endemic to the eastern Adriatic coast.[3][4] The insecticidal compounds, collectively known as pyrethrins (B594832), are most concentrated in the ovaries and developing achenes within the flower heads, where they can constitute over 90% of the plant's total pyrethrin content.[5][6][7]

Pyrethrins are categorized into two groups based on their acid moiety. Type II pyrethrins, which include Cinerin II, are esters of pyrethric acid and are noted for providing a quick "knock-down" effect on insects.[3][8] Cinerin II itself is the ester of pyrethric acid and the alcohol cinerolone.[5] The relative composition of the six pyrethrin esters can vary significantly between different plant populations and cultivars.[3]

Biosynthesis of Cinerin II

The biosynthesis of Cinerin II is a complex process, drawing intermediates from two distinct metabolic pathways: the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for the acid moiety (pyrethric acid) and the oxylipin pathway for the alcohol moiety (cinerolone).[6] These two components are synthesized separately, primarily in the glandular trichomes of the flower ovaries, and are subsequently esterified in the developing achenes to form the final Cinerin II molecule.[5][6]

Biosynthesis of the Pyrethric Acid Moiety

The formation of pyrethric acid is a multi-step enzymatic process that begins with the fundamental building blocks of isoprenoids.

-

Formation of Chrysanthemyl Diphosphate (B83284): The pathway initiates with the condensation of two molecules of dimethylallyl pyrophosphate (DMAPP), a product of the MEP pathway, to form chrysanthemyl diphosphate (CPP). This crucial step is catalyzed by the enzyme chrysanthemyl diphosphate synthase (TcCDS) .[9][10]

-

Conversion to Chrysanthemic Acid: TcCDS also facilitates the hydrolysis of CPP to chrysanthemol (B1213662).[10] This alcohol is then oxidized in a two-step process. First, ** T. cinerariifolium alcohol dehydrogenase 2 (TcADH2)** oxidizes chrysanthemol to chrysanthemal.[9][11] Subsequently, ** T. cinerariifolium aldehyde dehydrogenase 1 (TcALDH1)** converts chrysanthemal into chrysanthemic acid.[9][11]

-

Formation of Pyrethric Acid: Chrysanthemic acid is activated to its CoA thioester. This molecule is then hydroxylated at the C10 methyl group by chrysanthemate-10-hydroxylase (TcCHH) , a cytochrome P450 enzyme.[6] The resulting 10-hydroxychrysanthemic acid is then oxidized and methylated to yield pyrethric acid. The final oxidation step is catalyzed by the same TcADH2 and TcALDH1 enzymes, followed by methylation via a methyltransferase (TcCCMT) .[6]

Biosynthesis of the Cinerolone Moiety

The alcohol components of pyrethrins, known as rethrolones, are derived from the plant hormone jasmonic acid (JA).[6][12] The pathway begins with α-linolenic acid released from chloroplast membranes.

-

Formation of Jasmonic Acid and cis-Jasmone: α-Linolenic acid is converted through the octadecanoid pathway into 12-oxo-phytodienoic acid (OPDA) by the sequential action of lipoxygenase (LOX) , allene oxide synthase (AOS) , and allene oxide cyclase (AOC) .[8][13] OPDA undergoes β-oxidation and decarboxylation to yield cis-jasmone.[8][14]

-

Formation of Jasmolone: cis-Jasmone is hydroxylated to produce jasmolone, a reaction catalyzed by the cytochrome P450 enzyme jasmone hydroxylase (TcJMH) .[2][12]

-

Putative Formation of Cinerolone: The precise enzymatic steps leading from jasmolone to cinerolone have not yet been fully elucidated and the responsible enzymes remain unidentified.[2][12][15] A putative pathway has been proposed, suggesting that (S)-jasmololone undergoes hydroxylation at the terminal (ω) carbon of its side chain by a cytochrome P450-type enzyme. This is followed by further oxidation and decarboxylation to shorten the side chain, yielding (S)-cinerolone.[8]

Final Esterification

The final step in Cinerin II biosynthesis is the esterification of the pyrethric acid moiety (as pyrethroyl-CoA) with the cinerolone alcohol moiety. This reaction is catalyzed by a GDSL lipase-like protein (TcGLIP) in the developing achenes, forming the mature Cinerin II ester.[6][12]

Quantitative Data

The concentration of Cinerin II and other pyrethrins in T. cinerariifolium varies based on the cultivar, growing conditions, and extraction method. The following table summarizes quantitative data from various studies.

| Source Material | Extraction Method | Cinerin II Content | Total Pyrethrins | Reference |

| Dried Flower Heads | Not Specified | ~9.5% of total pyrethrins* | 0.36% - 1.3% of DW | [3] |

| Callus Culture | RP-HPLC | High concentration reported | 17.5 µg/g | [10 from initial search] |

| Acclimatized Plant (Clone 1) | n-hexane extraction | 1.19 mg/g DW | 8.84 mg/g DW | [4] |

| Acclimatized Plant (Clone 2) | n-hexane extraction | 0.58 mg/g DW | 7.91 mg/g DW | [4] |

| Supercritical CO₂ Extract | SC-CO₂ (90 bar, 40°C) | 6.25% of extracted pyrethrins | Not Specified | [9] |

| UAE Extract | 80% Ethanol at 70°C | Detected and quantified | Up to 104.65 ng/mg | [5] |

*Calculated based on Cinerin I and II comprising 19% of total pyrethrins, assuming an approximate 1:1 ratio.

Experimental Protocols

Protocol for Supercritical Fluid Extraction (SFE) of Cinerin II

SFE using carbon dioxide is a green and efficient method for extracting pyrethrins, minimizing thermal degradation and avoiding organic solvent residues.

-

Material Preparation: Dry the flower heads of T. cinerariifolium at a controlled temperature (e.g., 40-50°C) to a constant weight. [15 from initial search] Grind the dried flowers to a fine powder (e.g., ~30 mesh).[16]

-

SFE System Setup: Load a known quantity of the powdered plant material (e.g., 100 g) into the extraction vessel of a preparative SFE system.[5]

-

Extraction Parameters: Set the extraction conditions. Optimal conditions can vary, but a representative starting point is a pressure of 90-300 bar and a temperature of 40°C.[5][9]

-

CO₂ Flow: Introduce supercritical CO₂ into the extraction vessel at a constant flow rate (e.g., 2 kg/h ).[5]

-

Fractional Separation: The CO₂ containing the dissolved pyrethrins is passed through one or more separators. A typical setup involves a first separator operating at conditions close to the extraction pressure and a lower temperature (e.g., -10°C) and a second separator at lower pressure and ambient temperature (e.g., 15 bar, 25°C) to precipitate the extract.[5][9]

-

Extraction Duration: Continue the extraction for a defined period, typically 60-180 minutes. The majority of pyrethrins are often extracted within the first 3 hours.[5][17]

-

Sample Collection: Collect the precipitated extract from the separators. The resulting oleoresin is rich in pyrethrins.

-

Analysis: Dissolve the extract in a suitable solvent (e.g., methanol) for quantitative analysis by HPLC.[5]

Protocol for Heterologous Expression and Functional Characterization of Biosynthetic Enzymes

This protocol describes a common method used to identify and confirm the function of enzymes in the pyrethrin biosynthetic pathway, such as TcJMH or TcPYS, using transient expression in Nicotiana benthamiana.

-

Gene Cloning: Isolate the candidate gene's coding sequence from T. cinerariifolium cDNA and clone it into a plant expression vector suitable for agroinfiltration (e.g., under the control of a CaMV 35S promoter).

-

Agrobacterium Transformation: Transform Agrobacterium tumefaciens (e.g., strain GV3101) with the expression vector.

-

Agroinfiltration: Grow the transformed Agrobacterium culture and resuspend it in infiltration buffer. Infiltrate the bacterial suspension into the leaves of 4- to 6-week-old N. benthamiana plants.[11][18] For co-expression experiments, mix cultures containing different enzyme constructs before infiltration.[11]

-

Substrate Feeding: After 3-5 days of incubation to allow for protein expression, introduce the substrate for the enzyme being tested. For example, to test TcJMH, immerse the leaves in a solution containing its substrate, jasmone.[12][18]

-

Metabolite Extraction: After an incubation period (e.g., 24 hours), harvest the infiltrated leaf tissue. Homogenize the tissue and extract the metabolites using an appropriate organic solvent (e.g., ethyl acetate).

-

Metabolite Analysis: Analyze the extract for the presence of the expected product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11] Compare the results to control plants infiltrated with an empty vector or a vector expressing a non-related protein (e.g., EGFP).[11] The identification of the specific product (e.g., jasmolone in the case of TcJMH) confirms the enzyme's function.

Visualizations

Biosynthetic Pathway of Cinerin II

Caption: Biosynthetic pathway of Cinerin II.

Experimental Workflow for Cinerin II Extraction and Analysis

Caption: Workflow for Cinerin II extraction and analysis.

References

- 1. plantaanalytica.com [plantaanalytica.com]

- 2. Pyrethrin Biosynthesis: The Cytochrome P450 Oxidoreductase CYP82Q3 Converts Jasmolone To Pyrethrolone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. HOW PLANTS SYNTHESIZE PYRETHRINS – SAFE AND BIODEGRADABLE INSECTICIDES - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural and Life Sciences Communications, Chiang Mai University [cmuj.cmu.ac.th]

- 8. portlandpress.com [portlandpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Pyrethrin Biosynthesis: From a Phytohormone to Specialized Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Jasmonates: News on Occurrence, Biosynthesis, Metabolism and Action of an Ancient Group of Signaling Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ukessays.com [ukessays.com]

- 17. Preparative supercritical fluid extraction of pyrethrin I and II from pyrethrum flower - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Cinerin II: A Technical Whitepaper for Researchers

For immediate release

This document provides a comprehensive technical overview of Cinerin II, a potent natural insecticide. Addressed to researchers, scientists, and professionals in drug development, this whitepaper details its chemical properties, biological activity, and relevant experimental protocols.

Core Compound Identification

Molecular Formula: C₂₁H₂₈O₅[1][2][3]

Physicochemical Properties

Cinerin II is a viscous liquid characterized by the following properties:

| Property | Value | Source |

| Molecular Weight | 360.44 g/mol | [1][3] |

| Boiling Point | 182-184 °C at 0.001 mm Hg | [2] |

| Solubility | Insoluble in water | [2] |

| Optical Rotation | +16 deg at 16 °C/D (isooctane) | [2] |

| Refractive Index | 1.5183 at 20 °C/D | [2] |

Biological Activity and Mechanism of Action

Cinerin II is one of the six esters that constitute the natural insecticide pyrethrum, extracted from the flowers of Chrysanthemum cinerariifolium.[4][5] Its primary mode of action is as a neurotoxin to a wide range of insects.[1][6]

The insecticidal properties of Cinerin II stem from its interaction with the nervous system of insects. It acts as a sodium channel modulator, prolonging the opening of voltage-gated sodium channels in neuronal membranes.[1][6][7] This disruption of normal nerve function leads to repetitive nerve discharges, paralysis, and ultimately, the death of the insect.[1] While highly effective against insects, pyrethrins (B594832) like Cinerin II are considered to be among the safest insecticides due to their rapid degradation in the environment.[5]

In non-target organisms, such as humans, exposure to natural pyrethrins has been shown to induce oxidative stress in liver cells. This triggers the activation of the Keap1/Nrf-2 signaling pathway, an endogenous antioxidant response.[8]

Signaling Pathway Diagram

The following diagram illustrates the Keap1/Nrf-2 signaling pathway activated in response to oxidative stress induced by natural pyrethrins.

Experimental Protocols

Extraction and Purification of Cinerin II from Chrysanthemum cinerariifolium

A common method for the isolation of Cinerin II and other pyrethrins involves extraction followed by chromatographic purification.

1. Extraction: Dried and powdered flower heads of Chrysanthemum cinerariifolium are subjected to extraction.[6] A detailed protocol for a multi-residue analysis in various samples, including soil and plants, involves the following steps:

-

Homogenize 5.0 g of the sample with 10 mL of acetonitrile (B52724) via vortexing for 3 minutes.

-

Add 1 g of NaCl and vortex for an additional minute.

-

Centrifuge the mixture at 5000 r/min for 5 minutes.

-

Transfer 1.5 mL of the supernatant to a new tube.

-

Add 50 mg of anhydrous MgSO₄ and 100 mg of primary secondary amine (PSA) sorbent.

-

Vortex for 1 minute and then centrifuge at 12,000 r/min for 2 minutes.

-

Filter the resulting supernatant through a 0.22 µm filter before analysis.

2. Purification by High-Speed Counter-Current Chromatography (HSCCC): A highly effective one-step purification of Cinerin II can be achieved using HSCCC with a silver nitrate (B79036) coordination complex.

-

Solvent System: A two-phase solvent system composed of petroleum ether-ethyl acetate-methanol-water (10:2:10:2, v/v/v/v) containing 0.30 mol/L silver nitrate is prepared.

-

Procedure: 400 mg of the crude pyrethrum extract is subjected to HSCCC separation.

-

Outcome: This method can yield highly pure Cinerin II (over 95% purity) in a single 6-hour run.[9]

Analytical Method for Quantification

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of Cinerin II.

HPLC Conditions:

-

Instrument: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, thermostatted column, and a diode array detector (DAD).

-

Column: COSMOSIL 5C18-MS-II (250 mm × 4.6 mm, 5 µm particle size).

-

Column Temperature: 25 °C.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B) is used:

-

0–5 min: 42:58 (v/v)

-

5–50 min: Gradient from 58% to 75% B

-

50–51 min: Gradient from 75% to 100% B

-

-

Injection Volume: 20 µL.

-

Flow Rate: 1 mL/min.

-

Detection: 230 nm using a DAD detector.

-

Retention Time for Cinerin II: Approximately 14.571 minutes.[10]

Experimental Workflow Diagram

The following diagram outlines the general workflow for the extraction and analysis of Cinerin II.

Synthesis

While Cinerin II is a natural product, total syntheses of all six natural pyrethrins, including Cinerin II, have been successfully developed. These synthetic routes often involve the esterification of presynthesized chrysanthemic acid and alcohol fragments.[4][11] For instance, pyrethrins containing an acrylate (B77674) fragment, such as Cinerin II, can be prepared from the same chrysanthemic acid starting materials with different pre-synthesized alcohols.[4] A patented method describes the synthesis of pyrethroids, including Cinerin II, through a process involving a metathesis reaction between an olefin and an allethrolone-type unsaturated alcohol.[12]

Concluding Remarks

This technical guide provides a foundational understanding of Cinerin II for research and development purposes. The detailed information on its chemical identity, biological function, and established experimental protocols offers a valuable resource for scientists working with this natural insecticide. The elucidation of its interaction with biological systems, including the activation of the Keap1/Nrf-2 pathway in human cells, highlights areas for further investigation into its toxicological profile and potential therapeutic applications.

References

- 1. Cinerin II | 121-20-0 | FC20444 | Biosynth [biosynth.com]

- 2. cinerin II | C21H28O5 | CID 5281548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. plantaanalytica.com [plantaanalytica.com]

- 6. Pyrethrins (cinerin II) [sitem.herts.ac.uk]

- 7. Action of six pyrethrins purified from the botanical insecticide pyrethrum on cockroach sodium channels expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Purification of pyrethrins from flowers of Chrysanthemum cineraraeflium by high-speed counter-current chromatography based on coordination reaction with silver nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. US9487471B1 - Synthesis of pyrethroids and pyrethroid-containing compositions - Google Patents [patents.google.com]

The Evolution of Pyrethrin Insecticides: From Chrysanthemum Flowers to Synthetic Analogs

A Technical Guide on the Discovery, History, and Mode of Action of Pyrethrin and Pyrethroid Insecticides

Introduction

Pyrethrin-based insecticides represent one of the most significant and enduring classes of insect control agents. Derived initially from the flowers of Chrysanthemum cinerariaefolium, these compounds have a rich history spanning from ancient use to the development of highly potent synthetic analogs known as pyrethroids. This technical guide provides an in-depth exploration of the discovery, historical development, and mechanism of action of these crucial insecticides. It is intended for researchers, scientists, and professionals in the fields of drug development, toxicology, and pest management, offering detailed experimental protocols, comparative quantitative data, and visualizations of key biological and developmental pathways.

The journey of pyrethrins (B594832) is a compelling narrative of chemical discovery, driven by the need for effective and safer insecticides. The inherent instability of natural pyrethrins in sunlight, which limited their agricultural applications, spurred decades of research. This led to the creation of synthetic pyrethroids, molecules designed to mimic the insecticidal properties of their natural counterparts while offering enhanced stability and, in many cases, greater potency. Today, pyrethroids are among the most widely used insecticides globally, a testament to their efficacy and relative safety for mammals when used correctly.[1][2][3][4]

This guide will delve into the key milestones of this journey, from the early use of powdered chrysanthemum flowers to the elucidation of the complex structures of the six natural pyrethrin esters. It will then trace the development of successive generations of synthetic pyrethroids, highlighting the chemical modifications that led to increased photostability and insecticidal activity. Furthermore, a detailed examination of their mode of action on the insect nervous system will be presented, along with standardized protocols for their extraction, synthesis, and bio-evaluation.

Historical Development of Pyrethrin and Pyrethroid Insecticides

The use of pyrethrum as an insecticide has ancient roots, with records suggesting its use in China dating back 2000 years.[5] The ground, dried flowers of Chrysanthemum cinerariaefolium (also known as Tanacetum cinerariaefolium), often referred to as "insect powder," were used for centuries to control household pests.[5]

The commercial and scientific history began to unfold more rapidly in the 19th and 20th centuries:

-

Early Commercialization (1800s): The insecticidal properties of pyrethrum were recognized in Asia around 1800 and its use spread along trade routes.[5] In the 1880s, pyrethrum cultivation was introduced to Japan, where it was primarily used for lice control. This led to the invention of the mosquito coil by Yuki Ueyama, a development that enabled the sustained release of the insecticide for several hours and became a globally used tool for mosquito control.[6]

-

Scientific Investigation and Structural Elucidation (Early 1900s): The first scientific report on the insecticidal activity of pyrethrum extracts was published in 1909 by Japanese biologist Fujitani.[6] This sparked international interest in identifying the active chemical constituents. In 1924, Hermann Staudinger and Leopold Ruzicka made significant progress in characterizing the structures of the active esters, though the complete and correct structures of the six active compounds (Pyrethrins I and II, Cinerins I and II, and Jasmolins I and II) were finally established in 1944 by LaForge and Barthel.[6]

-

The Dawn of Synthetic Pyrethroids (1940s-1960s): The demand for insecticides during World War II, coupled with the inherent limitations of natural pyrethrins, such as their rapid degradation in sunlight, drove the quest for synthetic alternatives.[3][4] A major breakthrough came in 1949 with the synthesis of allethrin , the first synthetic pyrethroid, by Schechter and LaForge.[6] While more stable than natural pyrethrins, these first-generation synthetics still lacked the photostability required for broad agricultural use.[2]

-

The Second Generation: Photostable Pyrethroids (1970s): The 1970s marked a pivotal decade in pyrethroid development. Researchers at the Rothamsted Experimental Station in the UK developed a series of photostable pyrethroids, including permethrin (B1679614) , cypermethrin , and deltamethrin (B41696) .[1] The discovery of deltamethrin in 1974 was a particularly significant milestone, as it exhibited exceptionally high insecticidal activity and greater stability.[1][7] These second-generation pyrethroids were suitable for agricultural use and became commercially successful.

-

Further Refinements and Modern Insecticides: Subsequent research has led to the development of numerous other synthetic pyrethroids with diverse properties, tailored for specific applications in agriculture, public health, and veterinary medicine.

Quantitative Data on Pyrethrin and Pyrethroid Insecticides

The evolution from natural pyrethrins to synthetic pyrethroids is marked by significant improvements in insecticidal potency, knockdown speed, photostability, and mammalian safety. The following tables summarize key quantitative data for a selection of these compounds.

Table 1: Comparative Insecticidal Activity and Mammalian Toxicity

| Compound | Type | Target Insect | LD50 (µ g/fly ) | Mammalian Oral LD50 (rat, mg/kg) |

| Natural Pyrethrins | Natural | Musca domestica | - | 1500[8] |

| Permethrin | Type I Pyrethroid | Musca domestica | 0.143 | 1500 |

| Cypermethrin | Type II Pyrethroid | Musca domestica | 0.058 | 251-4123 |

| Deltamethrin | Type II Pyrethroid | Musca domestica | 0.002 | 531-5000 |

| Lambda-cyhalothrin | Type II Pyrethroid | Musca domestica | 0.004 | - |

| Fenvalerate | Type II Pyrethroid | Musca domestica | 0.063 | - |

Note: LD50 (Lethal Dose, 50%) is the dose required to kill 50% of the test population. A lower LD50 indicates higher toxicity. Data for Musca domestica is adapted from various sources and may not be directly comparable due to different experimental conditions.

Table 2: Knockdown Times (KT50) for Mosquitoes

| Compound | Target Insect | KT50 (minutes) |

| Permethrin | Anopheles dirus | 18.9 |

| Deltamethrin | Anopheles dirus | 19.6 |

| Lambda-cyhalothrin | Anopheles dirus | 20.6 |

Note: KT50 (Knockdown Time, 50%) is the time required to knock down 50% of the test population. Data is for a susceptible laboratory colony of Anopheles dirus.[9]

Table 3: Photostability of Pyrethrins and Pyrethroids

| Compound | Class | Relative Photostability | Half-life (Field Conditions) |

| Natural Pyrethrins | Natural | Low | Hours to a few days[5] |

| First-generation Pyrethroids | Synthetic | Moderate | - |

| Second-generation Pyrethroids (e.g., Permethrin, Deltamethrin) | Synthetic | High | Weeks[10] |

Note: Photostability is highly dependent on environmental conditions such as UV intensity, temperature, and the substrate.

Signaling Pathways and Developmental Workflows

Mechanism of Action: Targeting the Voltage-Gated Sodium Channel

The primary target of both natural pyrethrins and synthetic pyrethroids is the voltage-gated sodium channel (VGSC) in the nerve cell membranes of insects.[11][12] These channels are crucial for the propagation of nerve impulses. Pyrethroids bind to the VGSC and prevent its normal closure, leading to a prolonged influx of sodium ions.[11] This results in repetitive nerve firing, membrane depolarization, paralysis, and ultimately, the death of the insect.[11]

Recent research has identified two putative binding sites for pyrethroids on the insect VGSC, termed PyR1 and PyR2.[12] These sites are located in hydrophobic pockets within the channel protein. The binding of pyrethroids stabilizes the open state of the channel.[12]

Type I pyrethroids (lacking an α-cyano group) and Type II pyrethroids (containing an α-cyano group) interact with the sodium channel in slightly different ways, leading to different symptomologies in poisoned insects. Type I compounds typically cause hyperactivity and rapid knockdown, while Type II compounds lead to ataxia and paralysis.

Workflow for the Discovery and Development of a New Insecticide

The journey from a novel chemical compound to a commercially available insecticide is a long, complex, and highly regulated process that can take over a decade and cost hundreds of millions of dollars.[13] The workflow involves multiple stages of research, development, and safety testing.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of pyrethrin and pyrethroid insecticides.

Extraction of Natural Pyrethrins from Chrysanthemum cinerariaefolium Flowers

Objective: To extract the six active pyrethrin esters from dried chrysanthemum flowers.

Materials:

-

Dried C. cinerariaefolium flower heads

-

Petroleum ether (or n-hexane)

-

Methanol (B129727) (80% aqueous solution)

-

Filter paper (Whatman No. 1)

-

Rotary evaporator

-

Separatory funnel

-

Grinder or mill

Procedure:

-

Preparation of Plant Material: Dry the chrysanthemum flower heads in the shade until they are completely brittle. Grind the dried flowers into a fine powder using a grinder or mill.

-

Solvent Extraction: a. Weigh 50 g of the powdered flower material and place it in a large flask. b. Add 100 mL of petroleum ether (or n-hexane) to the flask. c. Seal the flask and allow the mixture to soak for 3 days in a dark place at room temperature, with occasional swirling.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the solid plant material from the liquid extract (filtrate).

-

Liquid-Liquid Partitioning: a. Transfer the filtrate to a separatory funnel. b. Add 80% methanol to the separatory funnel at a ratio of approximately 4:1 (methanol to extract). c. Shake the funnel vigorously and then allow the layers to separate. The pyrethrins will preferentially partition into the petroleum ether (upper) layer, which will be yellowish. d. Drain and discard the lower methanol/water layer.

-

Concentration: a. Transfer the yellow petroleum ether layer containing the pyrethrins to a round-bottom flask. b. Concentrate the extract using a rotary evaporator at a temperature of 30-40°C until the solvent has been removed, leaving a viscous, yellowish-brown oleoresin.

-

Storage: Store the concentrated pyrethrin extract in a sealed, dark container at 4°C to prevent degradation.

Synthesis of Permethrin (A Representative Pyrethroid)

Objective: To synthesize permethrin via the esterification of 3-phenoxybenzyl alcohol with 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride.

Materials:

-

3-phenoxybenzyl alcohol

-

3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride (in a specific cis:trans isomer ratio, e.g., 40:60)

-

Toluene (B28343) (or other suitable solvent like dichloromethane)

-

Pyridine (or other suitable base)

-

Methanol

-

Water

-

Reaction flask with reflux condenser and stirrer

-

Heating mantle

Procedure:

-

Reaction Setup: In a clean, dry reaction flask equipped with a reflux condenser and stirrer, dissolve 3-phenoxybenzyl alcohol in toluene.

-

Addition of Reagents: a. While stirring, slowly add 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride to the reaction mixture. b. Add a suitable base, such as pyridine, to act as an acid scavenger.

-

Reaction: Heat the reaction mixture to 80-85°C and maintain this temperature with continuous stirring for several hours until the reaction is complete (completion can be monitored by techniques like TLC or GC).

-

Work-up: a. Cool the reaction mixture to room temperature. b. Wash the mixture with water to remove any salts and excess base. c. Separate the organic layer (toluene) and dry it over anhydrous sodium sulfate. d. Remove the toluene under reduced pressure using a rotary evaporator to obtain crude permethrin.

-

Purification: a. Purify the crude permethrin by recrystallization from a mixture of methanol and water. b. Dissolve the crude product in a minimal amount of hot methanol and then slowly add water until the solution becomes cloudy. c. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. d. Collect the purified permethrin crystals by filtration and dry them under vacuum.

Topical Application Bioassay for Insecticidal Activity (LD50 Determination)

Objective: To determine the median lethal dose (LD50) of an insecticide against a target insect, such as the housefly (Musca domestica).

Materials:

-

Test insecticide

-

Acetone (B3395972) (analytical grade)

-

Microsyringe applicator

-

Test insects (e.g., 3-5 day old adult female houseflies of a susceptible strain)

-

CO2 for anesthetizing insects

-

Petri dishes or holding cages with food and water

-

Vortex mixer

Procedure:

-

Preparation of Insecticide Solutions: a. Prepare a stock solution of the test insecticide in acetone at a high concentration (e.g., 10 mg/mL). b. Perform serial dilutions of the stock solution with acetone to obtain a range of at least 5 concentrations that are expected to cause between 10% and 90% mortality. A control group receiving only acetone is also required.

-

Insect Handling: a. Anesthetize a batch of insects with CO2. b. Use forceps to place individual, anesthetized insects on a chilled surface to keep them immobilized.

-

Topical Application: a. Using a calibrated microsyringe applicator, apply a precise volume (typically 0.5-1.0 µL) of an insecticide dilution to the dorsal thorax of each insect. b. Treat at least 3 replicates of 20-25 insects for each concentration and the control.

-

Observation: a. Place the treated insects in holding cages or petri dishes with access to food (e.g., a sugar cube) and water. b. Maintain the insects at a constant temperature (e.g., 25°C) and humidity. c. Assess mortality at a fixed time point, typically 24 hours post-treatment. An insect is considered dead if it is unable to move when prodded.

-

Data Analysis: a. Correct the observed mortality for any mortality in the control group using Abbott's formula: Corrected % Mortality = [ (% Alive in Control - % Alive in Treatment) / % Alive in Control ] * 100 b. Perform a probit analysis on the corrected mortality data to calculate the LD50 value and its 95% confidence intervals. This is typically done using statistical software.

Protocol for Determining Photostability of an Insecticide

Objective: To assess the degradation of an insecticide when exposed to a standardized light source simulating sunlight.

Materials:

-

Test insecticide

-

Solvent (e.g., acetonitrile (B52724) or methanol)

-

Quartz cells or plates

-

Photostability chamber equipped with a light source compliant with ICH Q1B guidelines (e.g., a xenon arc lamp or a near-UV fluorescent lamp).

-

Radiometer/lux meter for calibrating the light source

-

HPLC or GC system for analysis

-

Control samples wrapped in aluminum foil

Procedure:

-

Sample Preparation: a. Prepare a solution of the test insecticide in a suitable solvent at a known concentration. b. Apply a thin film of the solution to the surface of a quartz plate or place the solution in a quartz cell. Prepare multiple identical samples. c. Prepare a set of control samples in the same manner but wrap them completely in aluminum foil to protect them from light.

-

Light Exposure: a. Place the unwrapped (test) and wrapped (control) samples in the photostability chamber. b. Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter, as per ICH Q1B guidelines.[14] c. Maintain a constant temperature during the exposure to minimize thermal degradation. The control samples will account for any thermal degradation that does occur.

-

Sampling and Analysis: a. At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), remove a test sample and a control sample from the chamber. b. Extract the remaining insecticide from the quartz surface or from the cell with a known volume of solvent. c. Analyze the concentration of the parent insecticide in both the exposed and control samples using a validated analytical method (e.g., HPLC-UV or GC-MS).

-

Data Analysis: a. For each time point, calculate the percentage of the insecticide remaining, correcting for any degradation observed in the dark control. b. Plot the natural logarithm of the remaining concentration versus time. c. If the degradation follows first-order kinetics, the data will form a straight line. The slope of this line can be used to calculate the degradation rate constant (k) and the half-life (t1/2) of the compound under the specified light conditions (t1/2 = 0.693 / k).

Conclusion

The discovery and development of pyrethrin and pyrethroid insecticides represent a remarkable progression in the field of chemical pest control. From the ancient practice of using crushed chrysanthemum flowers to the rational design of photostable and highly potent synthetic molecules, this class of compounds has had a profound impact on agriculture and public health. Their specific mode of action on the insect voltage-gated sodium channel provides a high degree of selectivity, contributing to their relatively low mammalian toxicity.

The continued study of their structure-activity relationships, metabolism, and interactions with the target site is essential for managing insect resistance and for the development of new, even more effective and environmentally benign insecticides. The experimental protocols and data presented in this guide offer a foundational resource for researchers and professionals dedicated to advancing the science of insect control. As the challenges of feeding a growing global population and controlling vector-borne diseases persist, the legacy of the pyrethrum flower will undoubtedly continue to inspire future innovations in insecticide discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrethrins vs. Pyrethroids: What’s the difference? - MGK [mgk.com]

- 4. beyondpesticides.org [beyondpesticides.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Deltamethrin Technical Fact Sheet [npic.orst.edu]

- 8. lewiscreekfarm.com [lewiscreekfarm.com]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. publications.iarc.who.int [publications.iarc.who.int]

- 11. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. webdoc.agsci.colostate.edu [webdoc.agsci.colostate.edu]

- 14. database.ich.org [database.ich.org]

A Technical Guide to the Physical and Chemical Properties of Cinerin II

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinerin II is a naturally occurring insecticide and one of the six active compounds, collectively known as pyrethrins (B594832), found in the extract of pyrethrum flowers (Chrysanthemum cinerariifolium).[1][2][3] As a key component of this botanical insecticide, Cinerin II plays a significant role in its potent and broad-spectrum activity against various insect pests.[1] Pyrethrins are valued for their rapid degradation in the environment, making them a safer alternative to many synthetic pesticides.[2] This technical guide provides an in-depth overview of the physical and chemical properties of Cinerin II, detailed experimental protocols, and a summary of its mechanism of action.

Chemical and Physical Properties

Cinerin II is an ester of pyrethric acid.[4][5] Its chemical structure and properties have been well-characterized.

Identity and Structure

| Property | Value |

| IUPAC Name | (1S)-3-[(2Z)-but-2-en-1-yl]-2-methyl-4-oxocyclopent-2-en-1-yl (1R,3R)-3-[(1E)-3-methoxy-2-methyl-3-oxoprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylate[6] |

| Synonyms | Cinerine II[7] |

| CAS Number | 121-20-0[1][7][8] |

| Molecular Formula | C21H28O5[1][7][8] |

| Molecular Weight | 360.44 g/mol [1][8][9] |

Physicochemical Data

The following table summarizes the key physicochemical properties of Cinerin II.

| Property | Value |

| Appearance | Viscous liquid[7] |

| Boiling Point | 182-184 °C at 0.001 mm Hg[7] |

| Solubility | Insoluble in water.[7] Soluble in organic solvents such as alcohol and petroleum ether.[7] |

| Vapor Pressure | 4.6 x 10⁻⁷ mmHg[7] |

| Index of Refraction | 1.5183 at 20 °C/D[7] |

| Specific Optical Rotation | +16° at 16 °C/D (in isooctane)[7] |

Experimental Protocols

The determination of the physical and chemical properties of Cinerin II, along with its isolation, relies on a range of standard laboratory techniques.

Extraction and Purification of Cinerin II

Cinerin II is typically extracted from dried pyrethrum flowers. The process involves initial solvent extraction followed by chromatographic purification to isolate the individual pyrethrins.

Caption: Figure 1: A generalized workflow for the extraction and purification of Cinerin II.

Detailed Methodology:

-

Extraction : Dried and ground Chrysanthemum cinerariifolium flowers are subjected to extraction using a non-polar organic solvent such as petroleum ether.[10][11]

-

Filtration and Concentration : The resulting mixture is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.[10]

-

Purification : The crude extract, containing a mixture of all six pyrethrins, is then subjected to a purification step.[12] High-speed counter-current chromatography (HSCCC) has been shown to be an effective one-step method for separating the pyrethrins.[13] A two-phase solvent system, for example, composed of petroleum ether-ethyl acetate-methanol-water, can be used.[13] The purity of the isolated Cinerin II is then confirmed by analytical techniques such as HPLC and NMR.[13]

Spectroscopic and Chromatographic Analysis

A combination of spectroscopic and chromatographic methods is essential for the structural elucidation and quantification of Cinerin II.

| Technique | Protocol and Purpose |

| High-Performance Liquid Chromatography (HPLC) | HPLC is used for both the qualitative and quantitative analysis of Cinerin II. A C18 column is typically employed with a mobile phase such as acetonitrile (B52724) and water.[11] Detection is commonly performed using a UV detector.[14] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | GC-MS is a powerful tool for separating and identifying the components of the pyrethrum extract. The mass spectrometer provides information on the molecular weight and fragmentation pattern of Cinerin II, aiding in its structural confirmation.[15][16] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are crucial for the definitive structural elucidation of Cinerin II.[13] NMR provides detailed information about the carbon-hydrogen framework of the molecule. |

| Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy | These techniques provide information about the functional groups present in the molecule and the extent of conjugation, respectively.[17][18] |

Chemical Properties and Stability

Cinerin II, like other pyrethrins, is susceptible to degradation under certain environmental conditions.

-

Stability : Pyrethrins are known to decompose upon exposure to light, which leads to a loss of their insecticidal activity.[7] They are also sensitive to air and can oxidize rapidly.[7]

-

Reactivity : The ester linkage in Cinerin II is a key site for chemical reactions, particularly hydrolysis.

Mechanism of Action

The insecticidal properties of Cinerin II are attributed to its action as a neurotoxin.[19]

Caption: Figure 2: Simplified signaling pathway of Cinerin II's neurotoxic effects in insects.

Cinerin II targets the voltage-gated sodium channels in the nervous system of insects.[1] It binds to these channels and prolongs their open state, leading to a continuous influx of sodium ions.[1][20] This disrupts normal nerve function, causing repetitive firing of neurons, which results in paralysis and ultimately the death of the insect.[1][7] Studies have shown that Cinerin II is a potent inhibitor of sodium channel deactivation.[2]

Conclusion

Cinerin II is a vital component of the natural insecticide pyrethrum. Its physical and chemical properties, along with its mechanism of action, have been extensively studied, providing a solid foundation for its use in pest control. A thorough understanding of its characteristics is crucial for the development of new and effective insecticides, as well as for ensuring its safe and efficient application.

References

- 1. Cinerin II | 121-20-0 | FC20444 | Biosynth [biosynth.com]

- 2. plantaanalytica.com [plantaanalytica.com]

- 3. erepository.uonbi.ac.ke [erepository.uonbi.ac.ke]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 7. cinerin II | C21H28O5 | CID 5281548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. Cinerin II | CAS 121-20-0 | LGC Standards [lgcstandards.com]

- 10. sujo.usindh.edu.pk [sujo.usindh.edu.pk]

- 11. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 12. Pyrethrins (pyrethrin I) [sitem.herts.ac.uk]

- 13. Purification of pyrethrins from flowers of Chrysanthemum cineraraeflium by high-speed counter-current chromatography based on coordination reaction with silver nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CN103149232A - Method for identifying pyrethrum derivatives - Google Patents [patents.google.com]

- 15. eurl-pesticides.eu [eurl-pesticides.eu]

- 16. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. frontiersin.org [frontiersin.org]

- 19. Pyrethrins (cinerin II) [sitem.herts.ac.uk]

- 20. Action of six pyrethrins purified from the botanical insecticide pyrethrum on cockroach sodium channels expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Cinerin II in Pyrethrum Extract: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrethrum extract, derived from the flowers of Chrysanthemum cinerariifolium, is a potent natural insecticide that has been utilized for centuries. Its insecticidal activity is attributed to a mixture of six esters, collectively known as pyrethrins (B594832). These are divided into two groups: pyrethrins I (esters of chrysanthemic acid) and pyrethrins II (esters of pyrethric acid). Cinerin II is a key component of the pyrethrins II group and contributes significantly to the overall insecticidal efficacy of the extract. This technical guide provides a comprehensive overview of Cinerin II, including its chemical properties, its proportion within pyrethrum extract, detailed experimental protocols for its extraction, isolation, and characterization, and its mechanism of action.

Chemical Properties and Composition of Pyrethrum Extract

Cinerin II is the ester of pyrethric acid and cinerolone. Like other pyrethrins, it is a lipophilic molecule that readily penetrates the insect cuticle. It is known for its rapid knockdown effect on a wide range of insect pests.[1][2][3] The composition of pyrethrum extract can vary depending on the plant variety, growing conditions, and extraction method. However, a typical distribution of the six pyrethrin esters is summarized below.

Data Presentation: Quantitative Composition of Pyrethrum Extract

| Pyrethrin Component | Group | Typical Percentage of Total Pyrethrins |

| Pyrethrin I | Pyrethrins I | ~35-40% |

| Cinerin I | Pyrethrins I | ~10-12% |

| Jasmolin I | Pyrethrins I | ~2-5% |

| Cinerin II | Pyrethrins II | ~10-14% |

| Pyrethrin II | Pyrethrins II | ~30-36% |

| Jasmolin II | Pyrethrins II | ~1-3% |

Note: These values are approximate and can vary. The ratio of pyrethrins I to pyrethrins II is a critical factor in the insecticidal activity of the extract.[4][5][6][7]

Experimental Protocols

Extraction of Pyrethrins from Chrysanthemum cinerariifolium Flowers (Soxhlet Method)

This protocol describes a standard laboratory procedure for the extraction of pyrethrins, including Cinerin II, from dried chrysanthemum flowers.

Materials:

-

Dried Chrysanthemum cinerariifolium flower heads

-

n-Hexane (pesticide grade)

-

Soxhlet extractor apparatus (including thimble, condenser, and flask)

-

Heating mantle

-

Rotary evaporator

-

Grinder or mill

Procedure:

-

Preparation of Plant Material: Dry the chrysanthemum flower heads at 50°C for 21 hours to an optimal moisture content.[8] Grind the dried flowers into a fine powder.

-

Soxhlet Extraction:

-

Accurately weigh approximately 20 g of the powdered flower material and place it into a cellulose (B213188) extraction thimble.

-

Place the thimble into the chamber of the Soxhlet extractor.

-

Fill a round-bottom flask with 250 mL of n-hexane and connect it to the Soxhlet extractor and condenser.

-

Heat the flask using a heating mantle to initiate solvent vaporization and the siphoning cycle.

-

Continue the extraction for 6-8 hours, ensuring continuous cycling of the solvent.

-

-

Solvent Removal:

-

After extraction, allow the apparatus to cool.

-

Remove the round-bottom flask containing the pyrethrin-rich hexane (B92381) extract.

-

Concentrate the extract by removing the hexane using a rotary evaporator at a temperature not exceeding 40°C to prevent degradation of the thermolabile pyrethrins.

-

-

Storage: Store the resulting viscous oleoresin extract in a dark, airtight container at 4°C.

Isolation of Cinerin II by Preparative High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the isolation of Cinerin II from the crude pyrethrum extract using preparative HPLC.

Materials:

-

Crude pyrethrum extract

-

Hexane (HPLC grade)

-

Ethyl acetate (B1210297) (HPLC grade)

-

Preparative HPLC system with a UV detector

-

Silica-based preparative HPLC column (e.g., 250 mm x 20 mm, 10 µm)

-

Fraction collector

Procedure:

-

Sample Preparation: Dissolve a known amount of the crude pyrethrum extract in a minimal volume of the initial mobile phase (e.g., 98:2 hexane:ethyl acetate). Filter the solution through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of ethyl acetate in hexane. Start with a low percentage of ethyl acetate (e.g., 2%) and gradually increase to elute the different pyrethrin components.

-

Flow Rate: Adjust according to the column dimensions (e.g., 10-20 mL/min).

-

Detection: UV at 230 nm.

-

-

Injection and Fraction Collection:

-

Purity Analysis and Concentration:

-

Analyze the collected fractions for purity using an analytical HPLC system (see protocol below).

-

Pool the pure fractions containing Cinerin II.

-

Remove the solvent using a rotary evaporator under reduced pressure and at a low temperature.

-

-

Storage: Store the isolated Cinerin II in a dark, airtight vial at -20°C.

Characterization and Quantification of Cinerin II by Analytical HPLC

This protocol details a reversed-phase HPLC method for the analysis and quantification of Cinerin II in pyrethrum extracts or isolated fractions.

Materials:

-

Pyrethrum extract or isolated Cinerin II sample

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Cinerin II analytical standard

-

Analytical HPLC system with a UV or Diode Array Detector (DAD)

-

C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

Procedure:

-

Preparation of Standards and Samples:

-

Prepare a stock solution of the Cinerin II standard in acetonitrile.

-

Create a series of calibration standards by diluting the stock solution.

-

Accurately weigh and dissolve the pyrethrum extract or isolated sample in acetonitrile. Filter through a 0.45 µm syringe filter.

-

-

Chromatographic Conditions:

-

Analysis:

-

Inject the standards and samples onto the HPLC system.

-

Identify the Cinerin II peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of Cinerin II in the sample by constructing a calibration curve from the peak areas of the standards.

-

Mechanism of Action

The insecticidal activity of Cinerin II, like other pyrethrins, is primarily due to its action as a neurotoxin.[1] It targets the voltage-gated sodium channels in the nerve cell membranes of insects.

By binding to the sodium channel, Cinerin II modifies its gating properties, leading to a prolongation of the open state of the channel.[15] This results in a persistent influx of sodium ions, causing repetitive nerve discharges, paralysis, and ultimately, the death of the insect.[1]

Recent studies have proposed two distinct pyrethroid receptor sites on the insect sodium channel, designated as PyR1 and PyR2.[16][17] Cinerin II is thought to interact with these sites, which are located at the interfaces of different domains of the sodium channel protein.

Mandatory Visualizations

Signaling Pathway of Cinerin II on Insect Voltage-Gated Sodium Channel

Caption: Cinerin II binds to PyR1 and PyR2 sites on the VGSC, causing prolonged channel opening.

Experimental Workflow for Cinerin II Analysis

References

- 1. PYRETHROID (Group PIM G026) [inchem.org]

- 2. scribd.com [scribd.com]

- 3. plantaanalytica.com [plantaanalytica.com]

- 4. Pyrethrins | C43H56O8 | CID 60202781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. eurl-pesticides.eu [eurl-pesticides.eu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. cipac.org [cipac.org]

- 13. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 14. mdpi.com [mdpi.com]

- 15. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyrethroids in an AlphaFold2 Model of the Insect Sodium Channel [mdpi.com]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Quantitative Analysis of Cinerin II: A Detailed Overview of Analytical Methods

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview of analytical methodologies for the quantitative determination of Cinerin II, a key insecticidal component of pyrethrum extracts. The focus is on providing detailed experimental protocols and comparative data to aid researchers, scientists, and professionals in the field of drug development and quality control in selecting and implementing the most suitable analytical techniques for their specific sample matrices.

Cinerin II is one of the six insecticidal esters, collectively known as pyrethrins (B594832), derived from the flowers of Tanacetum cinerariifolium. Accurate quantification of Cinerin II is crucial for the quality assessment of pyrethrum-based insecticides and for residue analysis in various environmental and biological samples. The primary analytical techniques employed for this purpose include High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Logical Relationship of Pyrethrins

Pyrethrins are structurally related esters, categorized into two groups: Pyrethrin I and Pyrethrin II. Cinerin II belongs to the Pyrethrin II group. The following diagram illustrates the structural relationships between the six major pyrethrins.

Caption: Structural relationship of the six major pyrethrins.

Comparative Quantitative Data

The selection of an analytical method often depends on the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the quantitative performance data for the determination of Cinerin II and other pyrethrins using different analytical techniques.

| Analytical Method | Sample Matrix | Linearity (r²) | Recovery (%) | Precision (RSD) | LOD (µg/kg) | LOQ (µg/kg) |

| HPLC-DAD [1] | Pyrethrum Flowers | >0.9961 | >80% | <14% | - | - |

| LC-MS/MS [2] | Lemon, Apricot | >0.99 | 70-110% | <20% | - | - |

| LC-MS/MS [3] | Animal Feeds | - | 84-115% | <10% | 0.15-3 | 1-10 |

| GC-MS/MS [4] | Goji Berries | >0.99 | 88.3-111.5% | 0.4-8.3% | 0.24-2.1 | 0.8-7 |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods from the scientific literature.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is suitable for the analysis of pyrethrin content in plant materials and extracts.[1]

Experimental Workflow:

Caption: HPLC-DAD workflow for Cinerin II analysis.

A. Sample Preparation: Matrix Solid-Phase Dispersion (MSPD) [1]

-

Weigh 0.5 g of dried and homogenized pyrethrum flower heads.

-

Mix the sample with 2 g of a dispersing agent (e.g., C18-bonded silica).

-

Grind the mixture in a mortar until a homogeneous mixture is obtained.

-

Transfer the mixture to a solid-phase extraction (SPE) column.

-

Elute the pyrethrins with a suitable organic solvent (e.g., acetonitrile).

-

Collect the eluate and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC analysis.

B. Chromatographic Conditions

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.

-

Flow Rate: 1.0 mL/min.

-

Detection: Diode-Array Detector (DAD) at a wavelength of 225 nm.

-

Injection Volume: 20 µL.

C. Quantification

-

Prepare a calibration curve using a certified reference standard of Cinerin II.

-

The concentration of Cinerin II in the sample is determined by comparing its peak area with the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for residue analysis in complex matrices like food and environmental samples.[2][3]

Experimental Workflow:

Caption: LC-MS/MS workflow for Cinerin II analysis.

A. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) [2][3]

-

Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Take an aliquot of the supernatant (acetonitrile layer) for cleanup.

-

Add the supernatant to a dispersive solid-phase extraction (d-SPE) tube containing sorbents like primary secondary amine (PSA) and C18.

-

Vortex and centrifuge.

-

Filter the supernatant into an autosampler vial for LC-MS/MS analysis.

B. LC-MS/MS Conditions

-

LC System:

-

Column: A C18 column suitable for UHPLC is typically used (e.g., Zorbax SB-C18).[2]

-

Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, both containing additives like ammonium (B1175870) formate (B1220265) and formic acid to enhance ionization.[2][3]

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

MS/MS System:

C. Quantification

-

A matrix-matched calibration curve is recommended to compensate for matrix effects.

-

The concentration is determined based on the peak area of the specific MRM transition for Cinerin II.

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

GC-MS/MS is a powerful technique for the analysis of volatile and semi-volatile compounds, including pyrethrins, in various matrices.[4]

Experimental Workflow:

Caption: GC-MS/MS workflow for Cinerin II analysis.

A. Sample Preparation [4]

-

Homogenize the sample.

-

Extract with acetonitrile by shaking or vortexing.

-

Perform a cleanup step using Solid-Phase Extraction (SPE) with a sorbent like Florisil to remove interfering matrix components.

-

Elute the pyrethrins from the SPE cartridge with a suitable solvent mixture.

-

Concentrate the eluate and reconstitute in a solvent suitable for GC injection.

B. GC-MS/MS Conditions

-

GC System:

-

Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms).

-

Injector: Splitless injection is commonly used for trace analysis.

-

Oven Temperature Program: A temperature gradient is programmed to achieve good separation of the pyrethrins.

-

-

MS/MS System:

-

Ionization Mode: Electron Ionization (EI).

-

Scan Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transitions: Specific precursor and product ion transitions for Cinerin II are monitored.

-

C. Quantification

-